molecular formula C8H12O B095088 Spiro[2.5]octan-6-one CAS No. 15811-21-9

Spiro[2.5]octan-6-one

Cat. No. B095088
CAS RN: 15811-21-9
M. Wt: 124.18 g/mol
InChI Key: PXIGSUWVCSOFMF-UHFFFAOYSA-N
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Patent
US08093265B2

Procedure details

A 250 mL round-bottom flask equipped with a reflux condenser was charged with zinc-copper couple (6.5 g, 0.05 mol) and ethyl ether (100 mL). Iodine (0.42 g, 0.00165 mol) was added and stirred until the brown color disappeared. Diiodomethane (26.56 g, 0.09915 mol) was added and heated at reflux for 2 h. 8-Methylene-1,4-dioxaspiro[4.5]decane (10 g, 0.06 mol), dissolved in ethyl ether (50 ml) was added and the mixture was heated at roflux overnight. An additional portion of diiodomethane (26.56 g, 0.09915 mol), zinc-copper couple (6.5 g, 0.05 mol) and iodine (0.42 g, 0.00165 mol) was added and the reaction was continued at reflux for overnight. The reaction mixture was cooled to room temperature, filtered, and the precipitate was rinsed with ethyl ether (100 mL). The combined ether solutions were placed in a 500 mL round-bottom flask and IN hydrochloric acid (200 mL) was added and stirred at room temperature for 1 hour. The layers were separated and the aqueous layer was extracted with ethyl ether (2×200 mL). The combined organic layers were dried and concentrated under educed pressure. The residue was purified by flash chromatography to afford the desired product. (4.6 g 50%).
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
26.56 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
26.56 g
Type
reactant
Reaction Step Four
Quantity
0.42 g
Type
reactant
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Four
Quantity
6.5 g
Type
catalyst
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
II.I[CH2:4]I.[CH2:6]=[C:7]1[CH2:16][CH2:15][C:10]2([O:14]CCO2)[CH2:9][CH2:8]1>C(OCC)C.[Cu].[Zn]>[CH2:14]1[C:10]2([CH2:9][CH2:8][C:7](=[O:6])[CH2:16][CH2:15]2)[CH2:4]1 |f:4.5|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
II
Step Two
Name
Quantity
26.56 g
Type
reactant
Smiles
ICI
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C=C1CCC2(OCCO2)CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
26.56 g
Type
reactant
Smiles
ICI
Name
Quantity
0.42 g
Type
reactant
Smiles
II
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Cu].[Zn]
Step Five
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Cu].[Zn]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred until the brown color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 mL round-bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at roflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was rinsed with ethyl ether (100 mL)
CUSTOM
Type
CUSTOM
Details
The combined ether solutions were placed in a 500 mL round-bottom flask and IN hydrochloric acid (200 mL)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl ether (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under educed pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C1CC12CCC(CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.